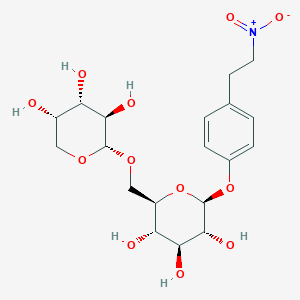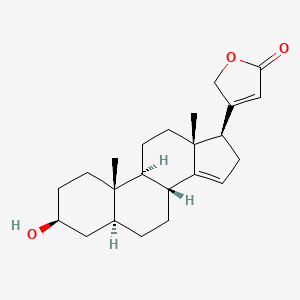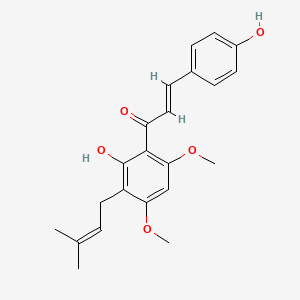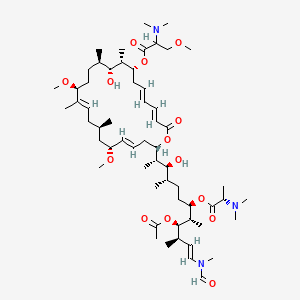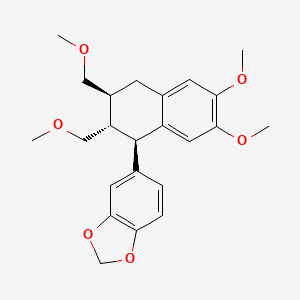
6-(Benzyloxy)-2-phenoxyquinoline
Descripción general
Descripción
6-(benzyloxy)-2-phenoxyquinoline is a member of quinolines. It contains a benzyloxy group.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(Benzyloxy)-2-phenoxyquinoline and its derivatives are synthesized through various chemical processes, involving steps like substitution, nitration, reduction, cyclization, and chlorination. These compounds are characterized by techniques such as NMR and mass spectrometry, which confirm their structures and provide insight into their chemical properties. The synthesis process and the structural confirmation of these compounds are crucial for understanding their potential applications in scientific research, particularly in the fields of organic chemistry and material science (Wang et al., 2015).
Potential in Solar Sensitization
Compounds related to 6-(Benzyloxy)-2-phenoxyquinoline, such as phenolate bound complexes with metals like Ru and Os, show promising properties as solar sensitizers. Their electronic spectroscopy extends into the near-infrared region, and they exhibit good photostability. The study of these complexes helps in understanding the impact of different metals and ligands on their electronic properties, which is fundamental for their application in solar energy conversion and photovoltaic devices (Keyes et al., 2002).
Antioxidant Activities
The antioxidant activities of compounds related to 6-(Benzyloxy)-2-phenoxyquinoline, such as ethoxyquin and its analogs, have been studied extensively. These compounds exhibit the ability to scavenge free radicals, which is crucial for their potential use as antioxidants in various industries. Understanding the antioxidant profile and mechanisms of these compounds can lead to the development of new antioxidants for food preservation, pharmaceuticals, and cosmetic products (Kumar et al., 2007).
Antiplasmodial and Anticancer Properties
The synthesis of quinazoline derivatives, including those with benzyloxy groups, has shown promising results in the fight against diseases such as malaria and cancer. These compounds have been evaluated for their antiplasmodial activity against resistant strains of Plasmodium falciparum and have shown potential as anticancer agents by inhibiting tubulin polymerization in cancer cells. Such studies contribute to the discovery of new therapeutic agents for treating malaria and cancer (Gellis et al., 2016), (Minegishi et al., 2015).
Fluorescence Sensing and Imaging
Derivatives of 6-(Benzyloxy)-2-phenoxyquinoline have been utilized in the development of fluorescent chemosensors for detecting pH changes and metal ions. These sensors offer high sensitivity and specificity, making them useful for environmental monitoring, biological imaging, and medical diagnostics. The study of their fluorescence properties and sensing mechanisms is essential for designing advanced sensing materials (Halder et al., 2018).
Propiedades
Nombre del producto |
6-(Benzyloxy)-2-phenoxyquinoline |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-phenoxy-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H17NO2/c1-3-7-17(8-4-1)16-24-20-12-13-21-18(15-20)11-14-22(23-21)25-19-9-5-2-6-10-19/h1-15H,16H2 |
Clave InChI |
DPEYNMHJQVRWIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

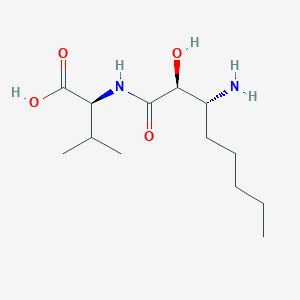
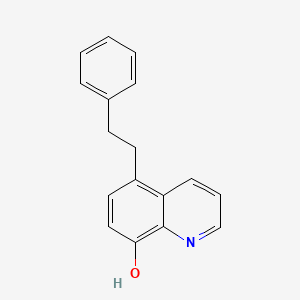
![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)
